molecular formula C9H8FN B6263105 2-(2-fluorophenyl)propanenitrile CAS No. 1096308-40-5

2-(2-fluorophenyl)propanenitrile

Cat. No.: B6263105
CAS No.: 1096308-40-5
M. Wt: 149.2
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Description

2-(2-Fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8FN and a molecular weight of 149.17 g/mol . It is a fluorinated nitrile derivative that serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research. Its structure features a propanenitrile chain with a 2-fluorophenyl substituent, which is a common pharmacophore in drug discovery . This compound is recognized for its utility in synthesizing more complex molecules; for instance, it is related to intermediates used in the preparation of active pharmaceutical ingredients such as prasugrel, an antiplatelet drug . The incorporation of both the nitrile group and the fluorine atom is particularly significant. The nitrile moiety (-C≡N) is a key functional group found in numerous marketed drugs, where it often enhances binding affinity to biological targets, improves metabolic stability, and increases oral bioavailability . Fluorine introduction is a standard strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and its overall pharmacokinetic profile. As such, this chemical is a valuable reagent for researchers developing novel therapeutic agents, especially in constructing compounds for biological evaluation. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1096308-40-5

Molecular Formula

C9H8FN

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : A strong base (e.g., NaH or K₂CO₃) abstracts the α-hydrogen of 2-fluorophenylacetonitrile, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion attacks methyl iodide, forming a new carbon-carbon bond and yielding this compound.

Optimization Insights

  • Base Selection : Potassium carbonate (K₂CO₃) in ethyl acetate achieves higher yields (65–70%) compared to sodium hydride (NaH) due to milder conditions and reduced side reactions.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate stringent temperature control.

Table 1: Alkylation Conditions and Outcomes

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Ethyl acetate40–6068
NaHDMF0–2554

Transition Metal-Catalyzed Alkylation with Alcohols

Nickel-catalyzed alkylation using alcohols as alkylating agents offers a sustainable alternative to traditional alkyl halides. This method leverages in situ-generated hydrogen donors for C–C bond formation.

Protocol Overview

  • Catalytic System : A mixture of NiCl₂·dme (5–10 mol%), 1,10-phenanthroline (Phen, 10–20 mol%), and NaOH facilitates dehydrogenation of alcohols.

  • Coupling Reaction : 2-Fluorophenylacetonitrile reacts with methanol or ethanol under toluene reflux (140°C), yielding this compound.

Advantages and Limitations

  • Yield : 70–78% with methanol, dropping to 50–55% for bulkier alcohols like n-butanol.

  • Side Reactions : Over-alkylation and nitrile hydrolysis occur at elevated temperatures (>150°C).

Table 2: Nickel-Catalyzed Alkylation Performance

AlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Methanol102478
Ethanol103662

Brominated intermediates enable direct introduction of the fluorophenyl group into nitrile frameworks. For example, 2-fluoro-α-bromoacetophenone reacts with propionitrile derivatives under basic conditions.

Synthetic Pathway

  • Substitution Step : 2-Fluoro-α-bromoacetophenone and 3-oxopropionitrile undergo K₂CO₃-mediated substitution in ethyl acetate, forming 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile.

  • Cyclization : Hydrogenation over Pd-C/H₂ and HZSM-5 molecular sieves yields the target compound.

Industrial Scalability

  • Cost Efficiency : Raw material costs are reduced by 30% compared to Grignard routes.

  • Throughput : Batch processing achieves ~85% purity without chromatographic purification.

Table 3: Substitution Reaction Parameters

ReactantCatalystTime (h)Yield (%)
2-Fluoro-α-bromoacetophenonePd-C/H₂1872

Grignard Reaction with Acrylonitrile

Grignard reagents derived from 2-fluorophenyl bromides add to acrylonitrile, forming this compound with high stereoselectivity.

Procedure Details

  • Grignard Formation : 2-Fluorophenylmagnesium bromide is prepared in dry THF under inert atmosphere.

  • Nucleophilic Addition : The Grignard reagent reacts with acrylonitrile at −78°C, followed by acidic workup.

Challenges

  • Moisture Sensitivity : Strict anhydrous conditions are mandatory to prevent reagent decomposition.

  • Yield : 60–65% due to competing polymerization of acrylonitrile.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applications

MethodYield (%)Cost ($/kg)Scalability
Alkylation (Alkyl Halide)68120High
Nickel Catalysis7895Moderate
Substitution Reaction7280High
Grignard Addition62150Low

Key Observations :

  • Nickel-catalyzed alkylation balances cost and yield but requires specialized equipment.

  • Substitution reactions offer the best scalability for multi-ton production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-fluorophenyl)propanenitrile can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Reduction: 2-(2-fluorophenyl)propanamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)propanenitrile depends on its specific application. In general, the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can also affect the compound’s electronic properties, making it a valuable building block in medicinal chemistry.

Comparison with Similar Compounds

2-(2,6-Difluorophenyl)propanenitrile

This derivative (C₉H₇F₂N, MW: 167.15 g/mol) introduces a second fluorine atom at the phenyl ring’s sixth position . However, its higher molecular weight and steric bulk may reduce solubility compared to the mono-fluorinated analog.

2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile

With a chlorine substituent and a methyl group (C₁₀H₁₀ClFN ), this compound exhibits enhanced lipophilicity (predicted XLogP > 3 ) and steric hindrance, which could impede enzymatic degradation in pharmaceutical applications . The methyl group further stabilizes the nitrile moiety against hydrolysis.

Functional Group Variants

3-(2-Fluorophenoxy)propanenitrile

This analog (C₉H₈FNO, MW: 165.16 g/mol) replaces the phenyl-propane linkage with an ether bond, introducing an oxygen atom . The TPSA increases to 33 Ų due to the ether oxygen, enhancing water solubility. However, the ether linkage may reduce thermal stability compared to the parent compound.

Fentanyl-Related Propanamide Derivatives

Complex derivatives like N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (MW: 372.5 g/mol ) demonstrate how the nitrile group can be replaced with amide functionalities for pharmacological activity, such as opioid receptor modulation .

Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP TPSA (Ų) Key Features
2-(2-Fluorophenyl)propanenitrile C₉H₈FN 149.16 2.0 23.8 Nitrile at C2, moderate lipophilicity
3-(2-Fluorophenyl)propanenitrile C₉H₈FN 149.17 ~2.0 23.8 Nitrile at C3, similar stability
2-(2,6-Difluorophenyl)propanenitrile C₉H₇F₂N 167.15 ~2.5 23.8 Enhanced electron withdrawal
3-(2-Fluorophenoxy)propanenitrile C₉H₈FNO 165.16 1.8 33.0 Ether linkage, higher solubility

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